molecular formula C15H22N6O3 B10947597 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10947597
M. Wt: 334.37 g/mol
InChI Key: OWFWQYHIJJWVDU-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the desired substituents.

    Formation of Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core.

    Functional Group Modification: Subsequent steps involve the introduction of ethyl, methyl, and nitro groups through various substitution reactions. Common reagents used in these steps include alkyl halides, nitrating agents, and methylating agents.

    Final Assembly: The final step involves the coupling of the pyrazole derivatives to form the desired compound. This is typically achieved through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and other functionalized derivatives.

Scientific Research Applications

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antitumor, and antimicrobial agent due to its pyrazole core.

    Materials Science: The compound is investigated for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in agricultural applications.

    4-Nitro-1H-pyrazole: Explored for its antimicrobial activity.

Uniqueness

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of ethyl, methyl, and nitro groups on the pyrazole rings enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H22N6O3

Molecular Weight

334.37 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C15H22N6O3/c1-5-20-12(3)13(8-16-20)9-18(4)15(22)6-7-19-10-14(21(23)24)11(2)17-19/h8,10H,5-7,9H2,1-4H3

InChI Key

OWFWQYHIJJWVDU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)CCN2C=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

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